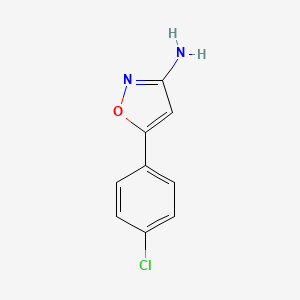

5-(4-Chlorophenyl)-3-aminoisoxazole

Description

Significance of Isoxazole (B147169) Core in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous synthetic compounds. wikipedia.orgd-nb.info Its structural motif is present in a wide array of therapeutically important drug candidates, underscoring its prominence in medicinal chemistry. nih.gov The isoxazole nucleus is a versatile scaffold, and its derivatives have been shown to exhibit a broad spectrum of biological activities. d-nb.infonih.gov

The utility of the isoxazole core extends to its role as a building block in preparative organic chemistry. The inherent reactivity of the ring system allows for its transformation into other heterocyclic structures, further broadening its synthetic value. researchgate.net The development of new synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has enabled the creation of a diverse library of isoxazole derivatives with enhanced properties.

Overview of Substituted Aminoisoxazoles in Synthetic Organic Chemistry

Substituted aminoisoxazoles are a class of compounds that have garnered considerable attention in synthetic organic chemistry due to their utility as versatile intermediates. researchgate.net The amino group introduces a reactive site that can be readily functionalized, allowing for the construction of more complex molecular architectures. smolecule.com

Several synthetic routes have been developed for the preparation of aminoisoxazoles. Classical methods often involve the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). doi.org A widely used and regioselective method is the 1,3-dipolar cycloaddition of nitrile oxides with enamines or alkynes. nih.govyoutube.com For instance, the reaction of in-situ generated nitrile oxides with α-cyanoenamines leads directly to 5-aminoisoxazoles. nih.gov More recent developments have focused on greener and more efficient protocols, including microwave-assisted synthesis and multicomponent reactions. nih.govresearchgate.net These methods often provide high yields and are conducted under milder reaction conditions. nih.govnih.gov

The reactivity of the aminoisoxazole scaffold has been extensively explored. The amino group can undergo a variety of transformations, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems. researchgate.net This reactivity makes aminoisoxazoles valuable precursors for the synthesis of polyfunctionalized heterocyclic compounds.

Positioning of 5-(4-Chlorophenyl)-3-Aminoisoxazole in Contemporary Chemical Research

This compound is a specific substituted aminoisoxazole that has emerged as a valuable building block in contemporary chemical research, particularly in the development of novel compounds with potential biological applications. The presence of the 4-chlorophenyl group at the 5-position and the amino group at the 3-position of the isoxazole ring provides a unique combination of electronic and steric properties that influence its reactivity and biological profile.

This compound serves as a key intermediate in the synthesis of more complex molecules. For example, derivatives of chlorophenyl-substituted heterocycles have been used to synthesize novel sulfonamides. In a related study, a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. nih.govnih.gov Some of these resulting sulfonamides demonstrated notable antiviral activity against the tobacco mosaic virus. nih.gov

Furthermore, the structural motif of a chlorophenyl group attached to a five-membered heterocycle is found in precursors for green chemistry syntheses. A high-yield, one-pot synthesis of 2-aminoimidazoles has been achieved using deep eutectic solvents as a recyclable and environmentally friendly reaction medium. nih.govmdpi.com This process involves the reaction of α-chloroketones with guanidine (B92328) derivatives, and has been used to produce compounds such as 5-(4-Chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amine. mdpi.com These examples highlight the role of chlorophenyl-substituted heterocyclic compounds as key starting materials in the creation of diverse and potentially bioactive molecules.

Historical Context of Aminoisoxazole Synthesis and Reactivity Studies

The history of isoxazole chemistry dates back to the late 19th century, with significant contributions continuing throughout the 20th century that established the foundations for modern synthetic methods. The 1,3-dipolar cycloaddition reaction, extensively developed by Rolf Huisgen in the 1960s, became a cornerstone for the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.org This reaction, involving a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkyne or alkene), provided a powerful and regioselective route to the isoxazole core. wikipedia.orgyoutube.com

Early methods for the synthesis of aminoisoxazoles often relied on the cyclization of open-chain precursors. For example, the condensation of β-cyanoketones with hydroxylamine can yield either 3-amino- or 5-aminoisoxazoles, with the regioselectivity being dependent on the reaction conditions and the nature of the substituents. doi.org It was established that the initial attack of hydroxylamine on either the carbonyl or the nitrile group dictates the final isomeric product. doi.org

Over the past four decades, the reactivity of aminoisoxazoles has been systematically investigated, revealing them to be versatile building blocks for the synthesis of condensed heterocyclic systems. researchgate.net The presence of multiple reaction centers in the aminoisoxazole structure allows for controlled, multi-directional reactions, leading to a diverse range of chemical entities. researchgate.net Research has also expanded to include non-classical activation methods, such as microwave irradiation and ultrasonication, to drive these transformations more efficiently. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRWYRWSYPQXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51791-16-3 | |

| Record name | 5-(4-chlorophenyl)-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Chlorophenyl 3 Aminoisoxazole and Analogues

Classical Approaches to Aminoisoxazole Ring System Construction

Classical methods for forming the aminoisoxazole ring often rely on the cyclization of open-chain precursors containing the necessary carbon and nitrogen framework. The use of hydroxylamine (B1172632) or its derivatives as a key reagent is a common theme in these approaches.

Hydroxylamine serves as a crucial building block, providing the N-O- moiety of the isoxazole (B147169) ring. Its reaction with various 1,3-dielectrophilic species is a cornerstone of isoxazole synthesis.

A highly regioselective and efficient one-pot, three-component synthesis has been developed for producing 5-substituted 3-aminoisoxazoles. researchgate.netresearchgate.net This method involves the cyclocondensation of β-oxodithioesters, various amines, and hydroxylamine, typically by refluxing in ethanol (B145695). researchgate.netresearchgate.net The reaction proceeds through the in-situ formation of a β-oxothioamide intermediate, which is generated from the initial reaction between the β-oxodithioester and the amine. researchgate.netnih.govchim.it This intermediate then undergoes a nucleophilic attack by hydroxylamine, followed by an intramolecular cyclization and subsequent dehydration, yielding the 5-substituted 3-aminoisoxazole (B106053) as a single regioisomer in good yields. researchgate.netresearchgate.netchim.it This approach is noted for its operational simplicity and the ability to generate a diverse range of 3-amino-substituted isoxazoles. researchgate.net

Table 1: Synthesis of 3-Aminoisoxazoles from β-Oxodithioesters

| Starting Materials | Reagents | Product | Key Features |

| β-Oxo dithioester, Amine | Hydroxylamine, Ethanol (reflux) | 5-Substituted 3-Aminoisoxazole | One-pot, three-component reaction; High regioselectivity; Good yields (48-76%). researchgate.net |

The reaction between 1,3-dicarbonyl compounds and hydroxylamine is a fundamental and widely used method for constructing the isoxazole ring. researchgate.net The specific outcome of this condensation-cyclization can be influenced by the reaction conditions. For instance, the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride can yield different isomers depending on the pH. nih.gov Acidic conditions typically favor the formation of 3,5-isoxazole esters, while neutral or basic conditions may lead to other isoxazole-related structures. nih.gov This method provides a direct route to the isoxazole core, which can then be further functionalized to produce the desired aminoisoxazole derivatives.

The cyclization of β-cyanoketones (also known as β-ketonitriles) with hydroxylamine is a key strategy for the synthesis of aminoisoxazoles. nih.govdoi.org This reaction's regioselectivity is a critical aspect, as it can lead to either 3-aminoisoxazoles or 5-aminoisoxazoles. doi.org The outcome is often dependent on the nature of the substituents on the β-cyanoketone and the pH of the reaction medium. doi.org It is understood that the initial step involves the reaction of hydroxylamine with either the carbonyl group or the nitrile group. doi.org Attack at the cyano function can lead to an open-chain amidoxime (B1450833) intermediate, which then cyclizes to form the 3-aminoisoxazole. researchgate.net Conversely, reaction at the carbonyl group can result in the 5-aminoisoxazole isomer. For example, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous medium regioselectively produces 3-amino-5-tert-butylisoxazole (B1265968). doi.org The condensation of α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol is another reported variation of this method to prepare 5-aminoisoxazoles. nih.gov

Table 2: Regioselectivity in β-Cyanoketone Cyclization

| Precursor | Reagents & Conditions | Major Product | Reference |

| β-Ketonitrile | Hydroxylamine, Aqueous Ethanol | 3-Aminoisoxazole | nih.gov |

| 4,4-dimethyl-3-oxopentanenitrile | Hydroxylamine, Weakly Basic Aqueous Media | 3-Amino-5-tert-butylisoxazole | doi.org |

| α-Cyanoketone | Hydroxylamine Hydrochloride, Refluxing Alcohol | 5-Aminoisoxazole | nih.gov |

1,3-Dipolar Cycloaddition Reactions

Among the most powerful and versatile methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. mdpi.comresearchgate.net

The reaction of nitrile oxides with alkynes is a highly effective and regioselective method for the direct synthesis of the isoxazole core. mdpi.comnih.gov Nitrile oxides are typically generated in situ from precursors like aldoximes (via oxidation with agents like N-chlorosuccinimide or sodium hypochlorite) or primary nitro compounds. nih.govmdpi.comrsc.org These reactive intermediates then readily undergo cycloaddition with a wide range of alkyne derivatives to form substituted isoxazoles. nih.gov

A practical, multigram, metal-free synthesis of isoxazole-containing building blocks has been developed using this approach, highlighting its utility. rsc.org The regioselectivity of the cycloaddition can be controlled, for instance, by using specific catalysts. Ruthenium(II)-catalyzed cycloadditions have been shown to favor the formation of 3,4-diaryl-substituted isoxazoles, while thermal conditions with a base tend to produce the 3,5-diaryl isomers. nih.gov This control over regiochemistry is crucial for the targeted synthesis of specific isoxazole analogues, including those related to 5-(4-Chlorophenyl)-3-aminoisoxazole. The reaction's efficiency and the mild conditions often employed make it a preferred route in modern organic synthesis. nih.gov

Intermolecular Cycloaddition Strategies

A primary and regioselective method for synthesizing 5-aminoisoxazoles is the 1,3-dipolar cycloaddition reaction. nih.govpsu.edu This strategy typically involves the reaction of a nitrile oxide with an appropriate dipolarophile, such as an enamine. For the synthesis of this compound, this would involve the cycloaddition of 4-chlorobenzonitrile (B146240) oxide with an enamine.

One common approach generates the nitrile oxide in situ from a corresponding precursor, like a chloroxime, which then reacts with a captodative α-cyanoenamine. nih.govpsu.edu The reaction proceeds in a solvent like toluene (B28343) at room temperature. The initially formed isoxazoline (B3343090) intermediate is transient and spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole. psu.edu Yields for this type of reaction are generally moderate to good, contingent on the specific method used for generating the nitrile oxide. nih.govpsu.edu For instance, generating the nitrile oxide from a chloroxime often provides yields ranging from 70% to 95%. psu.edu

Advanced Synthetic Protocols

To overcome the limitations of classical methods, several advanced synthetic protocols have been developed. These include direct amination of pre-formed isoxazole rings, multi-component reactions, and the use of microwave assistance to accelerate reaction times and improve yields.

Amination of Substituted Isoxazole Precursors

Direct functionalization of a pre-existing isoxazole ring offers a convergent approach to aminoisoxazoles.

The reduction of a nitro group is a fundamental transformation in organic synthesis and is frequently applied to the preparation of aminoisoxazoles from their nitro counterparts. thieme-connect.comacs.org A variety of reducing agents can be employed for this purpose.

Commonly used methods include reduction with tin(II) chloride (SnCl₂) in ethanol or zinc (Zn) dust in acetic acid. thieme-connect.comacs.org The chemoselective reduction of 5-nitroisoxazoles to 5-aminoisoxazoles can be achieved with high efficiency. thieme-connect.comacs.org For example, using a five-fold excess of SnCl₂ in ethanol at room temperature can lead to complete conversion of the nitro compound to the corresponding amine. thieme-connect.com Similarly, the reduction of a vinylogous nitro-product with zinc dust and acetic acid has been shown to produce the aminoisoxazole-substituted product in high yield (95%). nanobioletters.com

An efficient protocol has also been described for the transformation of alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-aminoisoxazoles using aqueous ammonia (B1221849) in an acetonitrile (B52724)/water mixture, often yielding the product without the need for chromatographic purification. researchgate.netresearchgate.net

| Nitroisoxazole Precursor | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitroisoxazoles with electron-withdrawing group | SnCl₂ (5 equiv), EtOH, rt | 5-Aminoisoxazoles | Good to Excellent | thieme-connect.com |

| 5-Nitroisoxazoles with electron-withdrawing group | Zn, AcOH, 0 to –10°C | 5-Aminoisoxazoles | Good | thieme-connect.com |

| Vinylogous Henry product | Zn dust, Acetic Acid | Aminoisoxazole-substituted 3-hydroxyoxindole | 95% | nanobioletters.com |

| Alkyl 3-nitro-5-arylisoxazole-4-carboxylates | Aqueous NH₃, MeCN/H₂O | Alkyl 3-amino-5-arylisoxazole-4-carboxylates | Good | researchgate.netresearchgate.net |

The direct amination of aromatic rings without the use of transition metals is a significant area of research in green chemistry. For isoxazoles, these pathways often rely on nucleophilic aromatic substitution (SNAr) or haloform-type reactions.

One innovative, metal-free method involves a vinylogous nitro-haloform reaction. nih.govacs.org In this approach, a 3-methyl-4-nitro-5-trichloromethylisoxazole, prepared via electrophilic chlorination, reacts with primary or secondary amines. nih.govacs.org This reaction proceeds under mild conditions, often with a base like potassium carbonate, to produce 5-aminoisoxazoles in excellent, often quantitative, yields without requiring purification. nih.gov This method showcases remarkable functional group compatibility. nih.gov

Another strategy involves the nucleophilic substitution of a leaving group on the isoxazole ring. For example, 5-nitroisoxazoles can undergo SNAr reactions with various nucleophiles, including amines, under mild conditions to afford the aminated products in high yields. rsc.org Similarly, 3-bromoisoxazolines can react with amines in the presence of a base to form 3-aminoisoxazolines, which can then be oxidized to the corresponding 3-aminoisoxazoles. researchgate.netacs.org

| Isoxazole Substrate | Reagent(s) | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-nitro-5-trichloromethylisoxazole | Primary/Secondary Amines, K₂CO₃ | Vinylogous Nitro-Haloform | 5-Aminoisoxazoles | Metal-free, quantitative yields, mild conditions | nih.govacs.org |

| 5-Nitroisoxazoles | Various N-nucleophiles | SNAr | 5-Substituted isoxazoles | Excellent yields, mild conditions, broad scope | rsc.org |

| 3-Bromoisoxazolines | Amines, Base, then Oxidation | Addition-Elimination | 3-Aminoisoxazoles | Two-step, high yield oxidation | researchgate.netacs.org |

Multi-Component Reaction (MCR) Strategies for Aminoisoxazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs have been developed for the synthesis of functionalized aminoisoxazoles.

One such example is the one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol. researchgate.netresearchgate.net This reaction, often catalyzed by a recyclable heterogeneous nanocatalyst under solvent-free conditions, produces 3-aminoisoxazolmethylnaphthols in good to excellent yields with short reaction times. researchgate.netresearchgate.net

Another MCR involves the reaction of β-oxodithioesters, amines, and hydroxylamine, which provides a regioselective and straightforward route to 5-substituted 3-aminoisoxazoles. tandfonline.com The versatility of MCRs makes them a powerful tool for rapidly generating libraries of complex molecules from simple and readily available starting materials. researchgate.netfrontiersin.org

Microwave-Assisted Synthetic Routes to Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. abap.co.in This technology has been successfully applied to the synthesis of various isoxazole derivatives.

Compared to conventional heating methods that may require several hours of refluxing, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes or even seconds. abap.co.in For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole, which conventionally takes over 3 hours, can be completed in 30 seconds under microwave irradiation, with yields increasing from 70-81% to 90-95%.

Microwave irradiation is also highly effective for 1,3-dipolar cycloaddition reactions to form the isoxazole ring. organic-chemistry.orgnih.govnih.gov One-pot, three-component reactions involving the in situ generation of nitrile oxides from acid chlorides, followed by cycloaddition with terminal alkynes, are significantly enhanced by microwave heating. organic-chemistry.org This method reduces reaction times from days to just 30 minutes and minimizes the formation of unwanted byproducts. organic-chemistry.org Similarly, the reaction of 1,3-diketones with hydroxylamine hydrochloride on a solid support like silica (B1680970) gel under microwave irradiation provides a rapid, solvent-free route to isoxazole derivatives with yields between 82-93%. rasayanjournal.co.in

| Reaction Type | Reactants | Heating Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | 3-Amino-5-methyl isoxazole, Salicylaldehydes | Conventional (Reflux) | >3 hours | 70-81% | |

| Schiff Base Formation | 3-Amino-5-methyl isoxazole, Salicylaldehydes | Microwave | 30 seconds | 90-95% | |

| 3-Component Cycloaddition | Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Conventional | Several days | Moderate | organic-chemistry.org |

| 3-Component Cycloaddition | Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Microwave | 30 minutes | Good | organic-chemistry.org |

| Diketone Cyclization | Diaryl 1,3-diketones, Hydroxylamine HCl | Microwave (Solvent-free) | 2 minutes | 82-93% | rasayanjournal.co.in |

Catalytic Approaches in Isoxazole Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of isoxazole derivatives. These approaches often involve transition metals or organocatalysts to facilitate ring formation and functionalization, providing access to a diverse range of isoxazole-containing molecules.

Transition Metal-Catalyzed Alkyne Amination Reactions Utilizing Isoxazoles

Transition metal-catalyzed reactions represent a powerful strategy for the construction of complex nitrogen-containing heterocycles. rsc.org In the context of isoxazole chemistry, these methods have been employed to utilize isoxazoles as aminating reagents for alkynes. This approach typically proceeds through the formation of α-imino metal carbene intermediates, which can then undergo various transformations to yield a range of N-heterocycles. rsc.org

A notable example involves the gold-catalyzed reaction of ynamides with isoxazoles, which was the first instance of using isoxazole derivatives in an alkyne amination reaction. rsc.org This method provides an atom-economical pathway to functionalized N-containing heterocycles. rsc.org Other metals, including palladium, gold, iron, copper, silver, ruthenium, platinum, scandium, rhodium, and indium, have also been utilized in the synthesis of isoxazoles through various catalytic cycles such as domino reactions, cycloisomerizations, and cascade cyclizations. bohrium.com For instance, ruthenium-promoted cycloaddition of alkynes and hydroxyimidoyl chlorides under ball-milling conditions has been developed for isoxazole construction. mdpi.com

The versatility of this approach is demonstrated by the ability to use different alkyne substrates, including ynamides, ynol ethers, and thioynol ethers, to produce a variety of heterocyclic products. rsc.org For example, the zinc-catalyzed reaction of thioynol ethers with isoxazoles and the gold(I)-catalyzed [3+2] annulation of alkynyl thioethers with isoxazoles lead to the formation of sulfenylated pyrroles and indoles. rsc.org

Organocatalytic Methods for Isoxazolone Derivatives

Organocatalysis has emerged as a valuable tool for the synthesis of isoxazolone derivatives, offering a metal-free and often environmentally benign alternative to traditional methods. These reactions utilize small organic molecules as catalysts to promote the formation of the isoxazole ring.

A common strategy involves the multicomponent condensation of aldehydes, hydroxylamine hydrochloride, and β-ketoesters. bohrium.comtandfonline.com Various organocatalysts have been shown to be effective in promoting this transformation. For example, triphenylphosphine (B44618) has been used to catalyze the three-component cyclo-condensation to generate 4-arylideneisoxazol-5(4H)-ones in good to excellent yields under aqueous conditions at room temperature. tandfonline.com The use of ultrasonication in conjunction with triphenylphosphine can lead to shorter reaction times and require smaller amounts of catalyst. tandfonline.com

Other organocatalytic systems have also been developed. A nano-organo catalyst, specifically sulfonic acid functionalized magnetic nanoparticles (Fe3O4@MAP-SO3H), has been employed for the one-pot, three-component synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives. bohrium.com This method is notable for its use of water as a solvent and the recyclability of the catalyst. bohrium.com Amine-functionalized cellulose (B213188) has also been utilized as a catalyst for the synthesis of arylidenemethyleneisoxazole-5(4H)-ones in water at room temperature. mdpi.com

Regioselective Synthesis of 5-Aminoisoxazoles

The regioselective synthesis of 5-aminoisoxazoles is a critical aspect of isoxazole chemistry, as the position of the amino group significantly influences the compound's chemical and biological properties. mdpi.comdoi.org Control over the regiochemistry of the reaction is therefore essential for obtaining the desired isomer.

Control of Substituent Orientation in Isoxazole Formation

Several synthetic strategies have been developed to achieve regioselective formation of 5-aminoisoxazoles. One of the most common and effective methods is the 1,3-dipolar cycloaddition of nitrile oxides with enamines. mdpi.comnih.gov Specifically, the reaction of nitrile oxides with α-cyanoenamines has been shown to be highly regioselective, yielding exclusively 5-aminoisoxazoles. mdpi.comoalib.com The α-cyanoenamines in this reaction act as synthetic equivalents of aminoacetylenes. mdpi.com The choice of method for generating the nitrile oxide can influence the reaction yield. mdpi.comnih.gov

Another well-established route involves the cyclization of β-ketonitriles with hydroxylamine. doi.org This reaction generally leads to the formation of 5-aminoisoxazoles. doi.org However, the regiochemical outcome can be influenced by the reaction conditions. For example, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride yields 5-amino-3-tert-butylisoxazole, while conducting the reaction in a weakly basic aqueous medium can lead to the regioselective formation of the 3-amino-5-tert-butylisoxazole isomer. doi.org

Alternative methods for the regioselective synthesis of 5-aminoisoxazoles include the addition of an acetonitrile anion to α-chloroximes and the condensation of α-bromoketoximines with cyanide. doi.org The reaction of α-haloketone oximes with isocyanides in the presence of sodium carbonate also yields 5-substituted aminoisoxazoles. nih.gov

Table 1: Regioselective Synthesis of 5-Aminoisoxazoles

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Nitrile Oxides and α-Cyanoenamines | - | 5-Aminoisoxazoles | mdpi.com, nih.gov |

| β-Ketonitriles | Hydroxylamine | 5-Aminoisoxazoles | doi.org |

| Acetonitrile Anion | α-Chloroximes | 5-Aminoisoxazoles | doi.org |

| α-Bromoketoximines | Cyanide | 5-Aminoisoxazoles | doi.org |

| α-Haloketone Oximes | Isocyanides, Sodium Carbonate | 5-Substituted Aminoisoxazoles | nih.gov |

Enantioselective Synthesis of Chiral Aminoisoxazole Derivatives

The development of enantioselective methods for the synthesis of chiral aminoisoxazole derivatives is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. These methods aim to control the three-dimensional arrangement of atoms in the final product, leading to the formation of a single enantiomer.

Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations involving aminoisoxazoles. For instance, the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, catalyzed by a chiral phosphoric acid, allows for the formation of quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. rsc.org The hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid is crucial for achieving high enantioselectivity. rsc.org

Similarly, an enantioselective aza-Friedel-Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines has been realized using a chiral phosphoric acid catalyst. researchgate.net This reaction provides access to a variety of novel 3-isoxazole 3-amino-oxindoles with good yields and enantioselectivities. researchgate.net Chiral phosphoric acids have also been successfully employed in the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, yielding enantioenriched isoxazole-containing triarylmethanes. researchgate.net

In addition to these examples, chiral spirocyclic phosphoric acid catalysis has been used for the asymmetric construction of heterotriarylmethanes bearing an amino acid moiety from the reaction of 5-aminoisoxazole and in situ-generated 3-methide-3H-pyrroles. nih.gov

Table 2: Enantioselective Synthesis of Chiral Aminoisoxazole Derivatives

| Reaction Type | Substrates | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Addition | 5-Amino-isoxazoles and β,γ-Alkynyl-α-ketimino esters | Chiral Phosphoric Acid | Quaternary α-Isoxazole–α-alkynyl amino acid derivatives | High yields and excellent enantioselectivities; hydrogen-bonding is key. | rsc.org |

| Aza-Friedel-Crafts | 5-Aminoisoxazoles and Isatin-derived N-Boc ketimines | Chiral Phosphoric Acid | 3-Isoxazole 3-amino-oxindoles | Good yields and enantioselectivities. | researchgate.net |

| Nucleophilic Addition | 5-Aminoisoxazoles and Ortho-quinone methides | Chiral Phosphoric Acid | Enantioenriched isoxazole-containing triarylmethanes | - | researchgate.net |

| Asymmetric Construction | 5-Aminoisoxazole and 3-Methide-3H-pyrroles | Chiral Spirocyclic Phosphoric Acid | Heterotriarylmethanes bearing an amino acid moiety | - | nih.gov |

Reactivity and Mechanistic Investigations of 5 4 Chlorophenyl 3 Aminoisoxazole and Its Derivatives

Electrophilic and Nucleophilic Reactivity at the Isoxazole (B147169) Ring

The isoxazole ring can participate in various reactions, including cycloadditions and substitutions. The presence of the amino group at the 3-position and the 4-chlorophenyl group at the 5-position significantly influences the ring's reactivity.

Electrophilic Substitution: The isoxazole ring is generally considered electron-deficient, making electrophilic substitution reactions challenging. However, the amino group at the C3 position can activate the ring towards electrophiles.

Nucleophilic Attack: The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening. rsc.org The specific conditions and the nature of the nucleophile determine the outcome of the reaction. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used to introduce aryl groups at the 4-position of isoxazole derivatives, although this remains less explored for 5-(4-chlorophenyl)-3-aminoisoxazole itself. smolecule.com

Functional Group Transformations of the 3-Amino Moiety

The amino group at the 3-position is a key site for synthetic modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The 3-amino group of this compound readily undergoes acylation and amidation reactions. These transformations are fundamental for creating a wide array of derivatives with potentially altered biological activities.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, introduces an acyl group onto the nitrogen atom. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Amidation: Amidation involves the formation of an amide bond. For example, the reaction of 3-aminoisoxazoles with aryl α-ketocarboxylic acids under oxidative aqueous conditions can yield N-aryl amides. researchgate.net The reactivity of the amino group can be influenced by the electronic nature of the substituents on the isoxazole ring.

A study on the decarboxylative/oxidative amidation of aryl α-ketocarboxylic acids with 5-aryl-3-nitroisoxazole-4-carboxylates demonstrated the formation of N-aryl amides. researchgate.net This reaction is proposed to proceed through a radical pathway. researchgate.net

The 3-amino group serves as a versatile handle for the construction of fused heterocyclic systems. These reactions often involve the participation of both the amino group and an adjacent ring atom.

Condensation Reactions: 3-Aminoisoxazoles can undergo condensation reactions with various bifunctional reagents to form fused ring systems. For example, reactions with α,β-unsaturated ketones can lead to the formation of isoxazolo[5,4-b]pyridines. researchgate.net

Multicomponent Reactions: Three-component reactions involving 5-amino-3-methylisoxazole (B44965), salicylaldehyde, and N-aryl-3-oxobutanamides have been shown to produce different heterocyclic scaffolds depending on the reaction conditions and the substituents on the reactants. beilstein-journals.org These reactions highlight the ability to generate molecular diversity from simple starting materials. researchgate.net

For instance, the reaction of 5-amino-3-methylisoxazole with β-diketones and aromatic aldehydes can yield 4,7-dihydroisoxazolo[5,4-b]pyridines. researchgate.net The use of microwave irradiation has been shown to improve the yields and purity of the products in some cases. arkat-usa.org

Rearrangement Reactions of Isoxazoles

Isoxazoles can undergo various rearrangement reactions, often induced by heat, light, or chemical reagents. These rearrangements can lead to the formation of other heterocyclic systems.

Photochemical Rearrangement: Irradiation with UV light can induce the photoisomerization of isoxazoles to oxazoles. nih.gov This process is believed to proceed through the homolysis of the N-O bond, forming an acyl azirine intermediate. nih.govaip.org

Base-Promoted Rearrangement: Certain isoxazole derivatives can undergo base-promoted rearrangements. For example, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to the formation of 3-hydroxy-2-(2-aryl smolecule.comnih.govrhhz.nettriazol-4-yl)pyridines. beilstein-journals.org Another example is the isoxazole to benzisoxazole rearrangement observed for some o-phenolic isoxazoles under basic conditions. acs.org

A continuous photochemical process has been developed to generate ketenimines through the skeletal rearrangement of trisubstituted isoxazoles. nih.gov This method provides access to previously transient intermediates. nih.gov

Cleavage and Fragmentation Pathways of the Isoxazole N-O Bond

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to ring-opening and subsequent transformations. mostwiedzy.plnih.gov This reactivity is a cornerstone of isoxazole chemistry, providing pathways to a variety of acyclic and heterocyclic compounds.

The cleavage of the N-O bond often initiates a cascade of reactions, including ring-opening followed by cyclization to form new ring systems.

Reductive Cleavage: The N-O bond can be cleaved reductively using various reagents, such as Mo(CO)₆, Raney nickel, or LiAlH₄. nih.govnih.gov This approach is widely used to synthesize γ-amino alcohols and β-hydroxy ketones from isoxazoline (B3343090) precursors. nih.gov For example, the reductive ring opening of isoxazoles with Mo(CO)₆ in the presence of water can lead to enaminones, which can then cyclize to form pyridones. nih.gov

Transition Metal-Catalyzed Ring-Opening: Transition metals, particularly gold and palladium, can catalyze the ring-opening of isoxazoles. researchgate.netrsc.org In these reactions, the isoxazole can act as a source of a vinyl metal intermediate or an α-imino metal carbene, which can then participate in various annulation and functionalization reactions. rsc.org For instance, gold-catalyzed reactions of isoxazoles with alkynes can lead to the formation of pyrroles and other nitrogen-containing heterocycles. rsc.org

Base-Induced Ring-Opening: In the presence of a base, the isoxazole ring can open, as seen in the reaction of isoxazoles with aromatic aldehydes, which leads to 2-arylidene-3-oxopropanenitrile. rsc.org This intermediate can then undergo further reactions to form pyran and furan (B31954) derivatives. rsc.org

A selective ring-opening [3+2] cyclization reaction of benzo[d]isoxazoles with 2-bromo-propanamides has been developed, which proceeds through an azaoxyallyl cation intermediate. rhhz.net This reaction provides access to 2-hydroxyaryl-oxazolines. rhhz.net

Metal-Catalyzed Functionalization of Isoxazole Systems

Transition metal catalysis has become an indispensable tool for the direct modification of the isoxazole ring, which can be sensitive to harsh basic or acidic conditions. researchgate.netnih.gov These methods often proceed with high regioselectivity and functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.net Palladium, rhodium, nickel, and copper are among the most frequently used metals for catalyzing reactions such as C-H functionalization and cross-coupling. bohrium.comresearchgate.net The choice of metal catalyst and reaction conditions can precisely control the outcome of the functionalization. researchgate.net

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying isoxazoles without the need for pre-functionalization. researchgate.net Transition metal-catalyzed C-H activation allows for the introduction of various substituents, such as aryl, alkyl, and alkenyl groups, at specific positions on the isoxazole ring or its appended aryl groups. nih.gov

The regioselectivity of these reactions is a key challenge. In many instances, the isoxazole nitrogen atom acts as a directing group. For example, catalyst-controlled selectivity has been demonstrated in the C-H olefination of isoxazoles. rsc.org A cationic rhodium catalyst, through strong coordination with the isoxazole nitrogen, directs olefination to the proximal C-H bond of an adjacent aryl ring. rsc.org In contrast, a palladium catalyst favors electrophilic C-H activation at the more electron-rich distal position. rsc.org Kinetic isotope effect studies suggest that for the rhodium-catalyzed reaction, C-H activation is not the rate-limiting step; instead, the mechanism likely proceeds through a base-assisted internal electrophilic substitution (BIES). rsc.org

| Catalyst System | Substrate Type | Functionalization | Position | Reference |

|---|---|---|---|---|

| Cationic Rhodium(III) | Aryl-substituted isoxazoles | Olefination | Proximal C-H of aryl ring | rsc.org |

| Palladium(II) | Aryl-substituted isoxazoles | Olefination | Distal C-H of aryl ring | rsc.org |

| Rhodium(III) | Isoxazoles | Alkynylation (with TIPS-EBX) | ortho C-H | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds on the isoxazole core. nih.gov These reactions typically involve coupling a halogenated or otherwise activated isoxazole with a suitable partner, such as an organoboron compound (Suzuki-Miyaura coupling), a terminal alkyne (Sonogashira coupling), or an organostannane (Stille coupling). smolecule.comrsc.org

The palladium-catalyzed Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been shown to be a highly efficient method for synthesizing C4-alkynylisoxazoles, with yields up to 98%. rsc.org Studies on this reaction indicate that steric hindrance from the substituent at the C3 position of the isoxazole ring has a more significant impact on the reaction's success than the substituent at the C5 position. rsc.org

More recently, nickel catalysis has been employed for novel transformations. A nickel-catalyzed C-N cross-coupling reaction between organoboronic acids and 5-alkoxy/phenoxy isoxazoles serves as an efficient method for synthesizing (Z)-N-aryl β-enamino esters. bohrium.com This transformation proceeds via cleavage of the isoxazole N-O bond, with the isoxazole acting as an aminating reagent. bohrium.com

| Reaction Name | Catalyst System | Isoxazole Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(acac)₂/PPh₃ | 4-Iodoisoxazole | Terminal Alkyne | 4-Alkynylisoxazole | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 5-Chloroisoxazole | Aryl Boronic Acid | 5-Arylisoxazole | smolecule.com |

| C-N Cross-Coupling | Nickel complex | 5-Alkoxyisoxazole | Organoboronic Acid | (Z)-N-aryl β-enamino ester | bohrium.com |

Reaction Mechanisms of Isoxazole-Enabled Transformations

The isoxazole ring can undergo a variety of fascinating transformations, including cycloadditions, rearrangements, and ring-opening reactions, each with distinct mechanistic pathways. nih.govbohrium.com

1,3-Dipolar Cycloaddition: The most common synthesis of the isoxazole ring is the [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene. nih.gov This reaction is generally accepted to proceed through a concerted pericyclic mechanism. nih.gov The regioselectivity of the cycloaddition, which dictates the substitution pattern on the final isoxazole ring, is a key aspect of this transformation. nih.gov For instance, the reaction of nitrile oxides with α-cyanoenamines leads regioselectively to 5-aminoisoxazoles. nih.gov

Ring Rearrangements: Isoxazoles can undergo remarkable rearrangements to other heterocyclic systems. A notable example is the base-mediated transformation of 3-aryltetrahydrobenzisoxazoles into 2-aryltetrahydrobenzoxazoles. rsc.org The proposed mechanism involves an initial N-O bond cleavage, followed by a Neber-like rearrangement to form an azirine intermediate. This azirine then equilibrates with a nitrile ylide, which undergoes a 6π electrocyclic ring closure to yield the final oxazole (B20620) product. rsc.org Photochemical conditions can also induce an isoxazole-oxazole isomerization through different mechanistic pathways, including one involving a fleeting acetyl nitrile ylide intermediate. nih.gov

Ring-Opening Transformations: The relatively weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, enabling its use as a synthetic precursor for other structures. researchgate.net For example, isoxazoles can participate in an inverse electron-demand hetero-Diels-Alder reaction with enamines. rsc.org Computational studies suggest the mechanism involves a Lewis acid-catalyzed [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes ring-opening and subsequent reduction to yield a substituted pyridine. rsc.org Nickel-catalyzed C-N coupling reactions also exploit the N-O bond cleavage to use the isoxazole as an aminating agent. bohrium.com

Computational and Theoretical Studies on 5 4 Chlorophenyl 3 Aminoisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 5-(4-Chlorophenyl)-3-aminoisoxazole, methods ranging from Density Functional Theory (DFT) to high-level ab initio techniques are employed to elucidate its electronic structure and properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for optimizing molecular geometries. This process determines the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For isoxazole (B147169) derivatives, DFT calculations are routinely used to obtain stable conformations. researchgate.net Studies on structurally similar compounds, such as {3-(3,5-dichloro-2-hydroxyphenyl)-5-[(4-chlorophenyl)amino] isoxazol-4-yl}(phenyl) methanone, have utilized DFT with functionals like PBE1PBE and basis sets like 6-311++G(d,p) to investigate how substituents affect molecular geometry. tandfonline.com Such calculations reveal that the introduction of different groups can influence bond lengths and atomic charges throughout the molecule. tandfonline.com For instance, in a study on bis-Betti base derivatives involving aminoisoxazole, DFT was employed to investigate the stereochemistry and thermodynamic stability of the products. researchgate.net The optimized geometry is the foundation for further calculations, including vibrational frequencies and electronic properties.

Table 1: Representative DFT Functionals and Basis Sets in Isoxazole Studies This table is illustrative of common methods used for isoxazole derivatives.

| Functional | Basis Set | Application | Reference |

| PBE1PBE | 6-311++G(d,p) | Geometry Optimization, Electronic Properties | tandfonline.com |

| B3LYP | 6-31+G(d,p) | Geometry Optimization, FMO Analysis | mdpi.com |

| M06-2X | 6-311+G(d,p) | Thermochemistry, Noncovalent Interactions | researchgate.net |

| B3LYP | 6-311++G** | Geometry Optimization, Vibrational Analysis | ijopaar.com |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. wikipedia.orgpsu.edu This method calculates the energies of electronic excitations, which correspond to the absorption of light in UV-visible spectroscopy. The results provide theoretical absorption wavelengths (λmax), excitation energies, and oscillator strengths, which indicate the intensity of the transition.

For isoxazole derivatives, TD-DFT is a standard tool for interpreting UV-visible spectra. rsc.orgresearchgate.net In a study on 3-Amino-5-(4-fluorophenyl)isoxazole, a close analog of the title compound, TD-DFT calculations at the B3LYP/6-311++G** level were used to predict the electronic spectrum and compare it with experimental data recorded in methanol. ijopaar.com Similarly, research on other substituted isoxazoles shows that the main electronic transitions are often characterized as intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org

Table 2: Calculated Electronic Transition Data for an Analogous Isoxazole Data based on the study of 3-Amino-5-(4-fluorophenyl)isoxazole in the gas phase. ijopaar.com

| Parameter | Calculated Value |

| Excitation Energy (eV) | 4.67 |

| Wavelength (nm) | 265.18 |

| Oscillator Strength (f) | 0.315 |

| Major Contribution | HOMO -> LUMO (98%) |

Ab Initio and Coupled-Cluster Techniques for Energetic Characterization

While DFT is highly versatile, for benchmark energetic characterization, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are used. Coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy. nih.gov

These methods are particularly valuable for studying fundamental properties like reaction barriers and intermolecular interactions. In a detailed investigation of the parent molecule, 3-aminoisoxazole (B106053), researchers employed high-level composite schemes rooted in coupled-cluster techniques to precisely characterize its energetics. nih.gov These composite methods aim to approximate the CCSD(T) result at the complete basis set limit, providing highly reliable energy values. Such accurate calculations are crucial for building precise potential energy surfaces and for validating the performance of more cost-effective DFT functionals. nih.gov

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis maps the energy of a molecule as a function of its geometry, typically by rotating around single bonds or investigating the inversion of functional groups. The resulting potential energy surface (PES) reveals the most stable conformations and the energy barriers that separate them.

A key conformational feature of 3-aminoisoxazoles is the inversion motion of the amino (–NH2) group. The nitrogen atom and its two hydrogen atoms can move through the plane of the isoxazole ring. This creates a double-well potential energy surface, with two equivalent minimum-energy structures separated by a planar transition state. nih.gov

A comprehensive study on 3-aminoisoxazole computationally evaluated this double-well potential. nih.gov Using advanced methods, the barrier for this inversion was calculated to be approximately 5.1 kJ·mol⁻¹ (about 430 cm⁻¹). nih.gov This value is comparable to the inversion barriers found in other molecules with an amino group attached to a planar ring, such as aniline. nih.gov This inversion motion has direct spectroscopic consequences, leading to a splitting of rotational transitions into doublets, which can be observed experimentally. The presence of the 4-chlorophenyl group at the 5-position in the title compound would electronically influence this barrier, but the fundamental double-well nature of the potential energy surface is expected to remain.

Spectroscopic Parameter Prediction and Validation

A significant synergy exists between computational chemistry and spectroscopy. Theoretical calculations can predict spectroscopic parameters with high accuracy, which is invaluable for guiding and interpreting experimental measurements.

For aminoisoxazole systems, computational methods have been successfully used to predict key parameters for rotational spectroscopy. nih.gov In the case of 3-aminoisoxazole, a detailed spectroscopic characterization was supported by extensive quantum chemical calculations. nih.gov Equilibrium rotational constants were derived from the computationally optimized molecular geometry. These were then corrected for vibrational effects to yield the ground-state rotational constants, which are the parameters directly accessible from microwave spectroscopy experiments. nih.gov

Furthermore, parameters related to the hyperfine structure of the spectrum, such as the nuclear quadrupole coupling constants for the ¹⁴N nuclei, were also computed. nih.gov The theoretical predictions were then used to guide the search for and assignment of transitions in the experimental rotational spectrum. The excellent agreement found between the calculated and experimentally determined spectroscopic constants, with discrepancies often below 5%, serves as a powerful validation of the theoretical models and provides a highly detailed and reliable characterization of the molecule's structure and dynamics. nih.gov

Table 3: Comparison of Calculated and Experimental Rotational Constants for 3-Aminoisoxazole This table demonstrates the accuracy of computational prediction in spectroscopy. Data from a study on 3-aminoisoxazole. nih.gov

| Spectroscopic Constant | Calculated (MHz) | Experimental (MHz) | Relative Difference (%) |

| Rotational Constant A | 9670.3 | 9660.8 | 0.10 |

| Rotational Constant B | 3105.7 | 3108.9 | -0.10 |

| Rotational Constant C | 2351.5 | 2349.5 | 0.09 |

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of isoxazole derivatives. nih.govresearchgate.net Methodologies such as DFT using the B3LYP hybrid functional with basis sets like 6-311+G(d,p) are commonly used to optimize the molecular geometry and calculate spectroscopic parameters. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine these predictions. nih.gov

The calculated vibrational frequencies are crucial for assigning experimental infrared (IR) and Raman spectra. By analyzing the potential energy distribution, theoretical vibrations can be assigned to specific molecular motions, such as N-H stretching of the amino group, C=C stretching of the phenyl and isoxazole rings, and N-O stretching vibrations. researchgate.netgrowingscience.com Comparisons between theoretical and experimental data serve to validate the computational model. For instance, studies on related isoxazole structures show a good correlation between calculated and observed vibrational bands. growingscience.com

Table 1: Comparison of Typical Experimental and Theoretical Vibrational Frequencies for Isoxazole Derivatives Note: This table is illustrative, based on data for related isoxazole compounds. Specific experimental values for the title compound may vary.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3240 - 3250 growingscience.com | 3230 - 3260 |

| Aromatic C-H Stretch | 3000 - 3100 growingscience.com | 3000 - 3110 |

| C=C Ring Stretch | 1514 - 1599 growingscience.com | 1510 - 1600 |

| N=O Stretch | 1327 - 1554 growingscience.com | 1320 - 1560 |

| C-N Stretch | ~1255 growingscience.com | ~1250 |

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation, especially when experimental data is ambiguous. The accuracy of these predictions relies heavily on the quality of the geometry optimization and the level of theory employed. metu.edu.tr

Rotational Constant Prediction for Microwave Spectroscopy

Computational chemistry is a prerequisite for guiding the experimental investigation of rotational spectra via microwave spectroscopy. mdpi.comnih.gov For a molecule like this compound, accurate theoretical predictions of its rotational constants (A, B, C) are essential for planning the spectral search and for the subsequent assignment of observed rotational transitions. nih.gov

Studies on the parent compound, 3-aminoisoxazole, have demonstrated the power of this joint theoretical-experimental approach. mdpi.comnih.gov A key structural feature of these molecules is the pyramidal geometry of the amino (-NH₂) group and its inversion motion. mdpi.com This motion causes a splitting of the rotational transitions into doublets, corresponding to two distinct energy states. mdpi.com Computational models can predict the energy barrier of this inversion; for 3-aminoisoxazole, this barrier was calculated to be approximately 5.1 kJ mol⁻¹. mdpi.com A similar phenomenon would be expected for this compound, although the larger, heavier chlorophenyl substituent would significantly alter the principal moments of inertia and thus the resulting rotational constants.

Table 2: Predicted Spectroscopic Parameters for Rotational Spectroscopy of 3-Aminoisoxazole Note: This table shows parameters for the parent compound, 3-aminoisoxazole, as a model for the types of calculations performed for its derivatives.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| A, B, C | Rotational Constants | Highly structure-dependent |

| ΔE | Inversion Barrier Energy | ~5.1 kJ mol⁻¹ mdpi.com |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely documented in the literature, this computational technique is highly applicable to this class of molecules. MD simulations provide a dynamic view of molecular behavior, complementing the static picture offered by methods like molecular docking. vulcanchem.com These simulations would model the movement of the compound over time, either in a solvent to study its conformational flexibility and solvation, or within a protein's binding site to analyze the stability of binding poses, the role of water molecules, and the dynamic nature of ligand-protein interactions.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used extensively to predict the binding orientation and affinity of small molecules like this compound to a macromolecular target. researchgate.netvulcanchem.com This modeling is foundational in drug discovery for identifying potential biological targets and understanding structure-activity relationships at a molecular level.

Docking simulations place the ligand into the binding site of a protein in various possible conformations and orientations, calculating a "docking score" for each pose to estimate binding affinity. smolecule.com These studies help predict whether the compound is likely to act as an inhibitor or modulator of a given target. smolecule.com For instance, isoxazole derivatives have been investigated as potential inhibitors of enzymes like carbonic anhydrases and prolyl oligopeptidase. mdpi.comnih.gov The this compound scaffold, with its hydrogen bond donors/acceptors and lipophilic chlorophenyl group, is well-suited for forming stable interactions with enzyme active sites. smolecule.com

Table 3: Illustrative Molecular Docking Results for an Isoxazole Ligand Note: This data is hypothetical and for illustrative purposes, based on typical outputs from docking studies on related compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Pose |

|---|---|---|

| Carbonic Anhydrase IX | -8.5 | Sulfonamide analog binds to zinc; chlorophenyl ring in hydrophobic pocket. |

| Prolyl Oligopeptidase | -9.2 | Amino group interacts with catalytic triad; chlorophenyl ring occupies S1 pocket. |

A critical output of molecular docking is the detailed map of intermolecular interactions between the ligand and the protein's binding site. mdpi.com Analysis of the docked pose reveals which amino acid residues are key for binding. For this compound, modeling studies on related structures suggest several key interaction types:

Hydrogen Bonding: The amino group at the 3-position is a potent hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms can act as acceptors. mdpi.com These groups can form crucial hydrogen bonds with polar residues such as Gln, Asn, Thr, and Ser in a binding pocket. mdpi.com

π-π Stacking: The 4-chlorophenyl ring can engage in favorable π-π stacking or T-shaped interactions with aromatic residues like Phe, Tyr, Trp, and His (e.g., His94). mdpi.com

Hydrophobic Interactions: The chlorophenyl group provides lipophilic character, allowing it to fit into hydrophobic pockets lined with nonpolar residues like Val, Leu, and Ile.

Table 4: Potential Key Interacting Residues for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Donor) | 3-Amino Group | Gln92, Thr200 mdpi.com |

| Hydrogen Bond (Acceptor) | Isoxazole N/O atoms | Gln92, Ser, Tyr |

| π-π Stacking | 4-Chlorophenyl Ring | His94, Phe, Tyr mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. globalauthorid.com While specific QSAR models focused solely on this compound are not detailed, the principles are widely applied to isoxazole derivatives. globalauthorid.comuniba.it

In a QSAR study involving this compound, a set of structural descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Partial atomic charges, dipole moment, electrostatic potential maps.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

These descriptors for a series of related isoxazoles would be used to generate a statistical model (e.g., using multiple linear regression or machine learning) that links specific structural features to changes in activity. Such a model could then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. uniba.it

Chemical Applications and Derivatization of 5 4 Chlorophenyl 3 Aminoisoxazole As a Chemical Scaffold

Utility in Catalyst Design and Ligand Development

Currently, there is limited information available in the provided search results regarding the specific use of 5-(4-chlorophenyl)-3-aminoisoxazole in catalyst design or as a ligand for metal complexes. While isoxazoles, in general, can be part of larger ligand structures, the direct application of this particular compound as a catalyst or ligand is not a prominent research area based on the available data. The development of new transition metal-catalyzed reactions has, however, led to efficient synthetic routes for functionalized isoxazoles. researchwithrutgers.com

Development of New Chemical Transformations Utilizing Isoxazole (B147169) Reactivity

The isoxazole ring itself can participate in a variety of chemical transformations, making it a dynamic component of a molecule. researchgate.net These reactions often involve ring-opening or rearrangement, providing access to different classes of compounds.

One of the most significant transformations of the isoxazole ring is its reductive cleavage. This reaction typically breaks the weak N-O bond and can lead to the formation of various acyclic compounds such as β-hydroxy ketones, γ-amino alcohols, and enaminones. researchgate.net For example, catalytic reduction can cleave the O-N bond of isoxazolo[5,4-d]pyrimidines, which after hydrolysis of the resulting imine, yields substituted pyrimidines.

Another interesting reaction is the photochemical rearrangement of isoxazoles into oxazoles. A continuous flow process has been developed for this transformation, allowing for the synthesis of a variety of di- and trisubstituted oxazole (B20620) products. acs.org This photoisomerization provides a mild and rapid method for accessing a different class of heterocycles from isoxazole precursors.

The reactivity of the isoxazole scaffold has also been exploited in asymmetric synthesis. For instance, 5-aminoisoxazole scaffolds have been used in enantioselective aza-Friedel–Crafts reactions with isatin-derived ketimines, catalyzed by a chiral phosphoric acid. beilstein-journals.org In this reaction, the amine functionality of the isoxazole enhances the nucleophilicity of the adjacent C4 position, which then attacks the ketimine. beilstein-journals.org

Functional Materials Derived from Aminoisoxazole Scaffolds

The application of this compound and its derivatives in the development of functional materials is an emerging area. The isoxazole moiety is known to possess unique electronic properties, which makes it a candidate for use in organic electronics. smolecule.com Furthermore, aminoisoxazoles are considered versatile intermediates for the synthesis of functional materials. researchgate.net However, specific examples of functional materials derived directly from this compound are not extensively documented in the provided search results.

Structure Activity Relationship Sar Studies and Proposed Molecular Mechanisms

Structure-Activity Relationships in Enzyme Inhibition

The isoxazole (B147169) ring is a key heterocyclic scaffold in medicinal chemistry, and its derivatives are known to interact with various enzymes. researchgate.net The ability of these compounds to bind with biological systems, such as enzymes and receptors, is often attributed to the nitrogen and oxygen atoms within the heterocycle, which can participate in non-covalent interactions. researchgate.net Research into 5-(4-Chlorophenyl)-3-aminoisoxazole and related structures has provided insights into how specific substituents influence their enzyme-inhibiting potential. The compound has been investigated for its role as a potential enzyme inhibitor, with some studies showing promise in the context of cancer research. smolecule.com

The biological activity of this compound is significantly influenced by its specific substitution pattern. The 4-chlorophenyl group and the 3-amino group are critical for its interaction with enzyme active sites.

The 4-Chlorophenyl Group :

Lipophilicity and Electronic Effects : The para-chlorophenyl substituent imparts a degree of lipophilicity to the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets within an enzyme's active site. The chlorine atom, being electron-withdrawing, modulates the electronic properties of the phenyl ring, which can influence binding affinity.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the amino acid residues of an enzyme's binding site. This can contribute to the stability of the enzyme-inhibitor complex.

Comparative Activity : Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the presence and position of a halogen on an aromatic ring can be crucial for activity. For instance, in some isoxazole series, replacing a phenyl ring with a 5-chlorofuran-2-yl group was found to increase selectivity for the COX-1 enzyme. uniba.it Similarly, replacing a phenyl group with other substituted rings, such as 2-furanyl or 2-thiophenyl, can lead to selective cytotoxicity, whereas further substitution can diminish this activity. nih.gov

The 3-Amino Group :

Hydrogen Bonding : The primary amino group at the 3-position is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with polar residues in an enzyme's active site.

Nucleophilicity and Reactivity : The amino group can act as a nucleophile, enabling further functionalization of the molecule, which has been used to create derivatives with potentially enhanced biological properties. smolecule.com

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Isoxazole Analogs

| Compound/Analog Series | Substituent | Observed Effect | Reference |

| This compound | 4-Chloro | Introduces lipophilicity and electronic modulation that influences biological activity patterns. | |

| Isoxazole Derivatives | 5-Chlorofuran-2-yl | Increased COX-1 enzyme selectivity compared to a phenyl group. uniba.it | uniba.it |

| Chalcone Analogues | Chlorine on Phenyl Ring | Cytotoxic activity was less drastically decreased compared to methoxy (B1213986) group substitutions. nih.gov | nih.gov |

| Thieno[2,3-d]-pyrimidine Derivatives | 3-(4-chlorophenyl)-isoxazol-5-yl | Exhibited potent cytotoxicity against multiple cancer cell lines. researchgate.net | researchgate.net |

Structure-Activity Relationships in Receptor Modulation

In addition to enzyme inhibition, this compound and its analogs have been studied for their ability to modulate receptor function. These interactions can lead to various biological effects, including the modulation of neurotransmitter systems and immune responses. smolecule.comnih.gov

The three-dimensional shape (conformation) of the molecule is critical for its ability to be recognized by and bind to a receptor. Conformational analysis, sometimes performed using theoretical methods like Density Functional Theory (DFT), helps in understanding the most stable spatial arrangement of the molecule, which is crucial for receptor interaction. researchgate.net

Toll-Like Receptor 7 (TLR7) Modulation : In the development of novel TLR7 agonists based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, the substitution on the phenyl ring was found to be a key determinant of activity. A derivative featuring a 4-chlorophenyl group (compound 15a ) showed promising agonist activity with an EC₅₀ value of 21.4 μM. nih.gov In contrast, the corresponding compound with an unsubstituted phenyl ring (14a ) was inactive, highlighting the positive contribution of the chlorine substituent to receptor recognition and activation. nih.gov

Adenosine (B11128) A1 Receptor Modulation : In a series of 2-aminothiophenes evaluated as allosteric enhancers for the A₁ adenosine receptor, the nature of the substituent at the 5-position was critical. The 5-(4-chlorophenyl) analogue (9l ) was identified as the most potent and efficacious molecule in its series, with an ED₅₀ of 6.6 μM. researchgate.net This demonstrates the specific role of the chlorophenyl group in optimizing the interaction with the receptor.

Dopamine (B1211576) Receptor Affinity : Studies on related structures have also suggested potential interactions with neurotransmitter receptors. For example, a Mannich base derived from 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol showed modest affinity and selectivity for the dopamine D3 receptor subtype. nih.gov

Table 2: Activity of this compound Analogs in Receptor Modulation

| Receptor Target | Analog Structure/Scaffold | Key Substituent | Activity Data | Reference |

| Toll-Like Receptor 7 (TLR7) | Isoxazolo[5,4-d]pyrimidine | 4-Chlorophenyl | EC₅₀ = 21.4 μM | nih.gov |

| Adenosine A₁ Receptor | 2-Amino-3-ethoxycarbonylthiophene | 5-(4-Chlorophenyl) | ED₅₀ = 6.6 μM | researchgate.net |

| Dopamine D3 Receptor | 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol derivative | 3-(4-Chlorophenyl) | Modest affinity and moderate selectivity | nih.gov |

Mechanistic Insights into Antimicrobial Action

Derivatives of isoxazole are recognized for their broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. researchgate.netsmolecule.comsarpublication.com The core isoxazole structure is a versatile scaffold for developing new antimicrobial agents. researchgate.net

SAR studies have been instrumental in optimizing the antimicrobial efficacy of isoxazole-based compounds. Modifications to the core structure, particularly on the phenyl ring, can lead to significant changes in potency.

Impact of Halogen Substituents : Research on dihydropyrazole derivatives containing an isoxazole ring revealed that halogen substituents on the phenyl ring significantly enhanced antifungal activity. researchgate.net This suggests that the electronic and steric properties conferred by halogens are beneficial for interaction with fungal targets. researchgate.net

Electronic Modifications : The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, has been shown to make isoxazole compounds active as antimicrobial scaffolds. rsc.org Such electronic changes can increase the binding energy of the molecule with its microbial target site, thereby enhancing potency. rsc.org

Amide Derivatives : In a series of thiazole-substituted isoxazoles, an isoxazole-amide derivative showed good antibacterial activity against S. aureus. connectjournals.com This indicates that modifying the amino group at the 3-position can also be a viable strategy for improving antimicrobial potency.

While the precise molecular mechanisms for many isoxazole-based antimicrobials are still under investigation, their activity is believed to stem from their ability to interact with essential microbial enzymes or receptors. researchgate.net

Enzyme and Receptor Binding : The inherent ability of the nitrogen- and oxygen-containing isoxazole heterocycle to readily bind with biological systems is considered a key factor in its antimicrobial effect. researchgate.net The compound likely inhibits essential cellular processes in microbes by targeting specific enzymes or receptors, disrupting their normal function.

Inhibition of Essential Pathways : Thiazole-substituted heterocyclic compounds, including isoxazoles, have been investigated as potential inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. connectjournals.com While not definitively proven for this compound itself, this represents a plausible mechanism for related compounds and highlights a potential pathway of antimicrobial action.

Mechanistic Insights into Antiproliferative and Anticancer Action

The antiproliferative and anticancer properties of this compound and related isoxazole derivatives are attributed to their ability to interfere with fundamental cellular processes. The core isoxazole scaffold and its substituents play a pivotal role in modulating cell signaling pathways, gene expression, and binding to protein targets essential for cell proliferation.

Influence of Chemical Structure on Cell Signaling Pathways

The chemical structure of isoxazole derivatives is a key determinant of their interaction with and modulation of cellular signaling pathways implicated in cancer. For instance, certain isoxazole derivatives have been found to activate the Wnt/β-catenin signaling pathway. google.com This pathway is crucial in cell fate determination, and its dysregulation is often associated with cancer development. The substitution pattern on the isoxazole ring can influence the molecule's ability to act as an agonist or antagonist of this pathway.

Furthermore, related heterocyclic structures, such as oxazolo[5,4-d]pyrimidines, which can be synthesized from aminoisoxazole precursors, have been shown to trigger cell signaling cascades that lead to apoptosis, or programmed cell death. researchgate.net The specific nature of the substituents on the core ring system dictates the extent and nature of the interaction with signaling proteins, thereby influencing the cellular response.

Modulation of Gene Expression (e.g., Bcl-2, Bax, p21WAF-1)

The anticancer activity of many compounds, including isoxazole derivatives, is often mediated through their ability to modulate the expression of genes that control cell cycle and apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax), are critical regulators of the intrinsic apoptotic pathway. nih.gov An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies on various cancer cell lines have shown that treatment with certain therapeutic agents can lead to an upregulation of Bax expression and a downregulation of Bcl-2 expression, thereby promoting cell death. nih.gov

Additionally, the cyclin-dependent kinase inhibitor p21WAF-1 is a key regulator of cell cycle progression. researchgate.net Its expression can be induced by tumor suppressor proteins like p53, leading to cell cycle arrest and providing an opportunity for DNA repair or apoptosis. researchgate.net While direct studies on this compound's effect on these specific genes are not extensively detailed, the induction of apoptosis by related isoxazole compounds suggests a likely involvement in modulating the expression of such critical regulatory genes. doi.org

Table 1: Key Genes in Apoptosis and Cell Cycle Regulation

| Gene | Function | Role in Cancer |

| Bcl-2 | Anti-apoptotic | Overexpression promotes cancer cell survival |

| Bax | Pro-apoptotic | Upregulation can induce cancer cell death |

| p21WAF-1 | Cell cycle inhibitor | Can induce cell cycle arrest, acting as a tumor suppressor |

Computational Prediction of Binding to Protein Targets Relevant to Proliferation